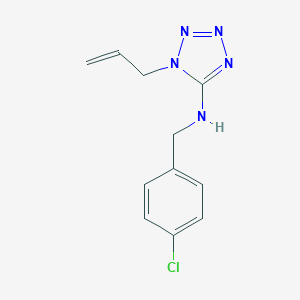![molecular formula C16H15ClFN5O3 B502476 4-amino-N-[2-({[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B502476.png)
4-amino-N-[2-({[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N-[2-({[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an oxadiazole ring, a furyl group, and a substituted phenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[2-({[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide typically involves multiple steps. One common approach includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the furyl group: This step involves the reaction of a furyl-containing compound with the intermediate formed in the previous step.
Substitution of the phenyl group:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-[2-({[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and furyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary depending on the desired product and the specific functional groups being targeted.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups at specific positions.
Scientific Research Applications
4-amino-N-[2-({[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 4-amino-N-[2-({[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-amino-N-[2-({[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide can be compared with other similar compounds, such as:
Indole derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
Thiazole derivatives: These compounds also exhibit a wide range of biological activities and are used in various scientific research applications.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C16H15ClFN5O3 |
|---|---|
Molecular Weight |
379.77g/mol |
IUPAC Name |
4-amino-N-[2-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C16H15ClFN5O3/c17-11-7-9(1-3-12(11)18)13-4-2-10(25-13)8-20-5-6-21-16(24)14-15(19)23-26-22-14/h1-4,7,20H,5-6,8H2,(H2,19,23)(H,21,24) |
InChI Key |
SLDIVJWEVLKUSK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)CNCCNC(=O)C3=NON=C3N)Cl)F |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)CNCCNC(=O)C3=NON=C3N)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(5-phenylfuran-2-yl)methyl]ethanamine](/img/structure/B502397.png)
![2-[4-Bromo-2-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B502402.png)
![N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B502404.png)
![N'-{[5-(4-bromo-2-methylphenyl)furan-2-yl]methyl}-N,N-dimethylpropane-1,3-diamine](/img/structure/B502405.png)
![N-tert-butyl-2-{2-[(tert-butylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B502406.png)
![N-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzyl]cyclopropanamine](/img/structure/B502407.png)
![2-{[(5-methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B502408.png)
![4-{[(5-Chloro-2-methoxybenzyl)amino]methyl}benzoic acid](/img/structure/B502410.png)
![2-{[(5-Phenylfuran-2-yl)methyl]amino}ethanol](/img/structure/B502411.png)
![2-(2-{[(2-Furylmethyl)amino]methyl}-6-methoxyphenoxy)acetamide](/img/structure/B502414.png)
![2-{2-[(Tert-butylamino)methyl]-4,6-dichlorophenoxy}acetamide](/img/structure/B502415.png)
![N-ethyl-N-{4-[(4-methylbenzyl)oxy]benzyl}amine](/img/structure/B502416.png)
![N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(4-fluorobenzyl)amine](/img/structure/B502417.png)
